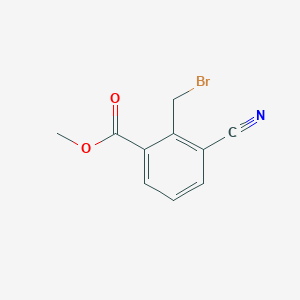
Methyl 2-(bromomethyl)-3-cyanobenzoate
概要
説明
Molecular Structure Analysis
The molecular structure of a compound similar to “Methyl 2-(bromomethyl)-3-cyanobenzoate”, namely “Methyl 2-bromomethyl benzoate”, has been reported . The molecular formula for “Methyl 2-bromomethyl benzoate” is C9H9BrO2, with an average mass of 229.071 Da .Chemical Reactions Analysis
“Methyl 2-(bromomethyl)acrylate” can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . Esters like “Methyl bromoacetate” react with acids to liberate heat along with alcohols and acids .Physical And Chemical Properties Analysis
“Methyl 2-(bromomethyl)acrylate” is a clear colorless to slightly brownish liquid . It has a boiling point of 35-37 °C/1.3 mmHg and a density of 1.489 g/mL at 25 °C .科学的研究の応用
Organic Synthesis Applications
Methyl 2-(bromomethyl)-3-cyanobenzoate serves as a pivotal intermediate in the synthesis of complex molecules. For instance, it is used in the preparation of dihydrobenzofuran lignans, a class of compounds with potential anticancer activity. These molecules inhibit tubulin polymerization, showing significant promise against leukemia and breast cancer cell lines (Pieters et al., 1999). Furthermore, the compound plays a crucial role in generating novel heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, through tandem cyclization processes, highlighting its versatility in constructing complex chemical architectures (Yagodkina-Yakovenko et al., 2018).
Pharmacological Research
In the realm of pharmacology, Methyl 2-(bromomethyl)-3-cyanobenzoate contributes to the development of pharmacologically active compounds. Its derivative structures have been explored for their anti-cancer and antimicrobial properties, offering a foundation for developing new therapeutic agents. For instance, derivatives synthesized from this compound have been screened for activity against human tumor cell lines, demonstrating significant potential in cancer treatment (Pieters et al., 1999).
Material Science
In material science, Methyl 2-(bromomethyl)-3-cyanobenzoate's derivatives are investigated for their unique properties and applications. For example, the synthesis and study of new pyrazole and pyrimidine derivatives, which could have implications in developing new materials with specific optical or electronic properties, underline the importance of this compound in advancing material science research (Abunada et al., 2008).
Environmental and Analytical Chemistry
The compound is also relevant in environmental and analytical chemistry, where it is used as a reference or standard in developing analytical methods for detecting genotoxic impurities in pharmaceuticals, showcasing its importance in ensuring drug safety and compliance with regulatory standards (Gaddam et al., 2020).
Safety and Hazards
特性
IUPAC Name |
methyl 2-(bromomethyl)-3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQJOGXXYPOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3-cyanobenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,4R)-4-Methoxy-1-(4-methylpyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2722133.png)
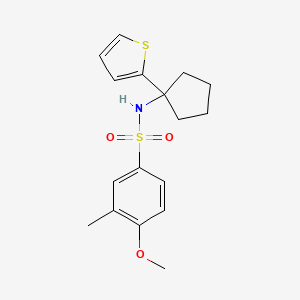
![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2722139.png)
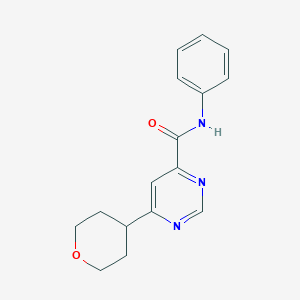
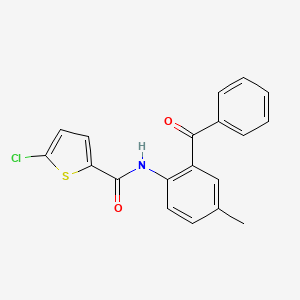
![N'-(2-Methoxy-5-methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2722143.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)
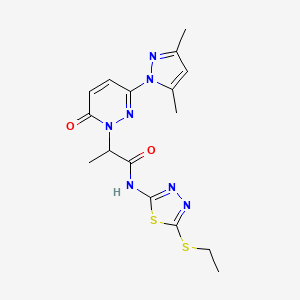
![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)
![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)
